Product packaging for 3,6-Anhydro-D-galactose(Cat. No.:CAS No. 14122-18-0)

3,6-Anhydro-D-galactose

Cat. No.: B083009
CAS No.: 14122-18-0
M. Wt: 162.14 g/mol
InChI Key: WZYRMLAWNVOIEX-BGPJRJDNSA-N
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Description

3,6-anhydro-D-galactose is an aldehyde and an anhydrohexose. It derives from a D-galactose.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O5 B083009 3,6-Anhydro-D-galactose CAS No. 14122-18-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYRMLAWNVOIEX-BGPJRJDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](O1)[C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931029
Record name 3,6-Anhydrohexose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14122-18-0
Record name 3,6-Anhydrogalactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14122-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Anhydrogalactose, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014122180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Anhydrohexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-ANHYDROGALACTOSE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394UTL09IF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

The Significance of Anhydro Sugars in Carbohydrate Chemistry and Biology

Anhydro sugars are carbohydrates from which a water molecule has been removed, creating an internal ether linkage. vaia.com This structural modification, which results in a bicyclic or tricyclic skeleton, significantly influences the sugar's chemical and physical properties. researchgate.net The reactivity of anhydro sugars is largely determined by the size of the newly formed oxygen-containing rings, with smaller rings like oxirane and oxetane (B1205548) exhibiting higher reactivity than larger oxolane and oxane rings. researchgate.net This distinct reactivity makes them valuable as starting materials and intermediates in the synthesis of a wide array of compounds, including other complex carbohydrates and bioactive molecules. researchgate.netontosight.ai

In the realm of biotechnology, the diverse isomeric forms of anhydro sugars are advantageous. vaia.com They serve as crucial precursors in the development of biodegradable materials and in the synthesis of pharmaceuticals due to their unique structural characteristics. vaia.com Furthermore, their stability and reactivity make them useful in creating more complex carbohydrate derivatives essential for vaccine development, drug delivery systems, and diagnostic tools. ontosight.ai

An Overview of 3,6 Anhydro D Galactose As a Unique Monosaccharide Constituent

3,6-Anhydro-D-galactose is a specific anhydro sugar where an ether bridge connects the 3rd and 6th carbon atoms of a D-galactose molecule. biosynth.combiosynth.com It is a primary constituent of carrageenan, a sulfated polysaccharide abundant in red algae (Rhodophyta), such as Chondrus crispus and species of Kappaphycus and Eucheuma. biosynth.comresearchgate.net In these seaweeds, it alternates with D-galactose units to form the polymeric backbone of agar (B569324) and carrageenan. researchgate.netgoogle.com

The presence of this anhydro sugar is a defining feature of certain types of carrageenan, influencing their gelling properties and biological activities. nih.gov For instance, polysaccharides containing this compound have demonstrated anti-inflammatory and antiviral properties. biosynth.combiosynth.com Specifically, they have been shown to inhibit the replication of Herpes simplex virus type 1 (HSV-1) and HIV-1 in vitro. biosynth.combiosynth.com

Table 1: Properties of this compound

Property Value
Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
Natural Source Red Algae (Rhodophyta)
Polysaccharide Constituent Carrageenan, Agarose (B213101)
Key Structural Feature Ether linkage between C3 and C6 of D-galactose

Research Trajectories and Interdisciplinary Relevance of 3,6 Anhydro D Galactose Studies

Distribution in Rhodophyta (Red Algae) as a Primary Source

This compound is found naturally within the cell walls of various species of red algae (phylum Rhodophyta). biosynth.combiosynth.comwikipedia.org These marine algae are the principal source for the industrial production of sulfated galactans, a class of polysaccharides where this anhydro sugar is a key constituent. frontiersin.orgacs.org The presence and quantity of 3,6-anhydrogalactose relative to its parent sugar, galactose, can vary significantly among different species of red algae.

Scientific analysis using gas chromatography–mass spectrometry (GC–MS) has been employed to determine the composition of 3,6-anhydrogalactose (AnGal) in various red seaweed species. The molar ratio of AnGal to galactose (Gal) is a key parameter in characterizing the polysaccharides from these sources. nih.gov

Table 1: Molar Ratios of 3,6-Anhydrogalactose (AnGal) to Galactose (Gal) in Various Red Algae Species Data sourced from a 2020 study on red seaweed polysaccharide composition. nih.gov

Red Algae SpeciesMolar Ratio (AnGal:Gal)
Porphyra haitanensis1.0 : 1.0
Gracilaria chouae1.0 : 1.3
Gracilaria blodgettii1.0 : 1.4
Gracilaria lemaneiformis1.0 : 3.1
Eucheuma gelatinae1.0 : 2.5
Gelidium amansii1.0 : 2.1

Proposed Mechanistic Steps in Carrageenan Biosynthesis

The biosynthesis of carrageenans is a complex process that is not yet fully understood. However, it is widely accepted that the final step involves the formation of a 3,6-anhydro ring. oup.com This transformation is believed to occur at the polymer level, where precursor carrageenans, such as μ-carrageenan and ν-carrageenan, are modified. oup.comnih.gov

The proposed mechanism for the formation of the 3,6-anhydro ring is an intramolecular nucleophilic substitution. In this reaction, the hydroxyl group at the C3 position of a D-galactose residue attacks the C6 position, displacing a sulfate (B86663) group. nih.gov This cyclization results in the formation of the characteristic this compound residue and the stoichiometric release of a sulfate molecule. nih.govnih.gov This enzymatic reaction is analogous to the chemical conversion that occurs when carrageenans are treated with alkali. nih.gov

The biosynthesis is thought to begin with the assembly of the linear galactan backbone, composed of alternating α(1→3) and β(1→4) linked galactose units, by galactosyltransferases. nih.govfrontiersin.org Subsequently, sulfotransferases add sulfate groups to specific positions on the galactose residues. nih.govfrontiersin.org The final modification is the enzymatic formation of the 3,6-anhydro ring by galactose-6-sulfurylases or sulfohydrolases. nih.govfrontiersin.org

Role of Galactose-6-Sulfurylases and Sulfohydrolases

The key enzymes responsible for the formation of the 3,6-anhydro ring in carrageenans are galactose-6-sulfurylases and sulfohydrolases. nih.govnih.gov These enzymes catalyze the intramolecular cyclization of sulfated galactose precursors.

Enzymatic Conversion of D-galactose-6-sulfate and D-galactose-2,6-disulfate

Galactose-6-sulfurylases act on D-galactose-6-sulfate residues within the carrageenan polymer. For instance, an enzyme from the red alga Chondrus crispus has been shown to catalyze the conversion of μ-carrageenan (containing D-galactose-6-sulfate) into κ-carrageenan (containing this compound). nih.govnih.gov Similarly, in the biosynthesis of ι-carrageenan, D-galactose-2,6-disulfate residues in the precursor, ν-carrageenan, are converted to this compound-2-sulfate. oup.comnih.gov This conversion is catalyzed by D-galactose-2,6-sulfurylases. oup.comnih.gov

The enzymatic reaction is highly specific, with the enzymes showing a preference for polymeric substrates over smaller oligosaccharides. nih.gov The activity of these enzymes leads to a significant change in the polysaccharide's physical properties, notably an increase in gel strength.

Characterization of Specific Sulfurylase Enzymes (e.g., Sulfurylase I, Sulfurylase II)

Detailed studies on the red alga Chondrus crispus have led to the purification and characterization of two distinct D-galactose-2,6-sulfurylases, named sulfurylase I and sulfurylase II, which are involved in the conversion of ν-carrageenan to ι-carrageenan. oup.comnih.gov

These enzymes were purified to near electrophoretic homogeneity and were identified as monomers in solution. nih.gov Their biochemical characterization revealed distinct modes of action based on sulfate release rates and the resulting viscosity of the carrageenan solution. oup.comnih.gov Interestingly, mixtures of sulfurylase I and II can lead to carrageenan solutions with unexpectedly low viscosities, suggesting a complex interplay in the modification of the cell wall matrix. oup.comnih.gov

EnzymeMolecular Weight (kD)FunctionSource Organism
Sulfurylase I 65Catalyzes the conversion of ν-carrageenan to ι-carrageenan. oup.comnih.govChondrus crispus oup.comnih.gov
Sulfurylase II 32Catalyzes the conversion of ν-carrageenan to ι-carrageenan. oup.comnih.govChondrus crispus oup.comnih.gov
D-galactose-6-sulfurylase 65Catalyzes the conversion of μ-carrageenan to κ-carrageenan. researchgate.netnih.govBetaphycus gelatinus researchgate.netnih.gov

Intracellular Localization of Biosynthetic Processes (e.g., Golgi Apparatus, Cell Wall)

The precise subcellular locations for the complete biosynthesis of carrageenans are still under investigation, with evidence pointing to a multi-step process occurring in different cellular compartments. nih.gov

It is widely believed that the initial steps of carrageenan biosynthesis, including the polymerization of the galactan backbone by galactosyltransferases and the subsequent sulfation by sulfotransferases, occur in the Golgi apparatus. nih.govfrontiersin.orgfrontiersin.org Following these modifications, the precursor carrageenan is thought to be transported to the cell wall. frontiersin.orgfrontiersin.orgfrontiersin.org

The final step, the formation of the 3,6-anhydro ring catalyzed by galactose-6-sulfurylases, is suggested to take place in the cell wall. frontiersin.orgfrontiersin.orgoup.com This is supported by the fact that this is the only step in algal carrageenan biosynthesis that has been biochemically demonstrated to occur in this location. frontiersin.org However, some studies using monoclonal antibodies against different carrageenan types have shown the presence of these epitopes in intracellular compartments, suggesting that some enzymatic modifications, including the formation of the 3,6-anhydro-bridge, might also occur intracellularly before the polysaccharide is secreted to the cell wall. nih.gov The exact localization of these enzymes remains an area of active research. nih.gov

Evolutionary Implications of 3,6-Anhydro Ring Formation in Red Algae

The enzymatic machinery responsible for the formation of the 3,6-anhydro ring, specifically the galactose-6-sulfurylases and related sulfohydrolases, appears to be a unique evolutionary innovation within the red algal lineage (Rhodophyta). nih.gov These enzymes represent a novel class due to the specific chemical reaction they catalyze and their integral role in constructing the cell wall matrix of these organisms. nih.gov

The presence of this compound is a defining feature of carrageenans and agars, the major cell wall polysaccharides in many red algae, which can constitute up to 50% of the algal dry weight. nih.gov The formation of this anhydro ring dramatically alters the conformation and physical properties of the galactan chains, leading to the formation of a densely aggregated and rigid matrix. This structural reinforcement is crucial for the seaweed to withstand the mechanical stresses of the marine environment. oup.com

The divergent evolutionary relationship between the glycosyltransferases and sulfotransferases involved in carrageenan biosynthesis in red algae and those involved in glycosaminoglycan biosynthesis in animals suggests a common, ancient origin of sulfated polysaccharide biosynthesis in eukaryotes. nih.gov However, the specific development of the 3,6-anhydro ring formation appears to be a key adaptation that contributed to the evolutionary success and diversification of red seaweeds. nih.gov

Metabolic Degradation and Bioconversion of 3,6 Anhydro D Galactose

Microbial Catabolic Pathways and Operon Structures

In several carrageenan-degrading bacteria, the genes responsible for the catabolism of D-AnG are organized into a specific gene cluster or operon. researchgate.net This genetic arrangement allows for the coordinated regulation and expression of the enzymes required for its breakdown.

The metabolic genes for D-AnG utilization are clustered in an operon-like structure, termed the dan operon (for 3,6-D-anhydro-galactose). researchgate.net This operon encodes a series of enzymes that sequentially modify D-AnG to convert it into intermediates of a central metabolic pathway. researchgate.net Comparative genomic analyses of carrageenolytic microorganisms such as Cellulophaga lytica LIM-21, Pseudoalteromonas atlantica T6c, and Epulopiscium sp. have revealed the presence of this conserved gene cluster. researchgate.net The pathway involves an initial oxidation of D-AnG, followed by further enzymatic conversions that prepare the molecule for entry into the DeLey-Doudoroff pathway. researchgate.net

The enzymatic cascade begins with a dehydrogenase that oxidizes 3,6-anhydro-D-galactose to 3,6-anhydro-D-galactonate. researchgate.net This is followed by the action of other enzymes encoded within the dan operon that ultimately yield 2-keto-3-deoxy-D-galactonate (D-KDGal). researchgate.net

EnzymeFunction in D-AnG MetabolismOrganism Example
This compound-dehydrogenaseCatalyzes the oxidation of D-AnG to 3,6-anhydro-D-galactonate.Cellulophaga algicola nih.gov
3,6-anhydro-D-galactonate cycloisomeraseConverts 3,6-anhydro-D-galactonate to 2-keto-3-deoxy-D-galactonate (D-KDGal).Pseudoalteromonas atlantica researchgate.net

The catabolism of D-AnG funnels into a modified version of the DeLey-Doudoroff pathway. researchgate.netresearchgate.net The initial steps, specific to D-AnG, convert it into 2-keto-3-deoxy-D-galactonate (D-KDGal), a key intermediate of the conventional DeLey-Doudoroff pathway used by some bacteria for D-galactose metabolism. researchgate.netsemanticscholar.orgnih.gov

Once D-KDGal is formed, it enters the subsequent steps of the pathway. It is first phosphorylated to form 2-keto-3-deoxy-6-phospho-D-galactonate. researchgate.net This phosphorylation step is crucial for the final cleavage of the carbon skeleton. researchgate.net In bacteria like Escherichia coli and Azotobacter vinelandii, this phosphorolytic route is the established mechanism for metabolizing D-KDGal derived from D-galactose. nih.gov

Metabolic Pathway of this compound

Step Substrate Enzyme Product
1 This compound This compound dehydrogenase 3,6-Anhydro-D-galactonate
2 3,6-Anhydro-D-galactonate 3,6-Anhydro-D-galactonate cycloisomerase 2-Keto-3-deoxy-D-galactonate (D-KDGal)
3 2-Keto-3-deoxy-D-galactonate 2-Keto-3-deoxy-D-galactonate kinase 2-Keto-3-deoxy-6-phospho-D-galactonate

Enzymatic Hydrolysis and Depolymerization of this compound-containing Polysaccharides

The initial and essential step for the microbial utilization of 3,6-anhydro-galactose is the depolymerization of the large polysaccharides in which it is found, such as agarose (B213101) and carrageenan. nih.govnih.gov This is accomplished by extracellular and periplasmic enzymes called glycoside hydrolases. nih.gov

Glycoside hydrolases (GHs) are a diverse group of enzymes classified into families based on amino acid sequence similarity. Several GH families are known to contain enzymes that degrade agarose and carrageenan. researchgate.net

α-Agarases: These enzymes cleave the α-1,3 linkages in agarose, producing agarooligosaccharides with a 3,6-anhydro-L-galactose residue at the reducing end. researchgate.net

β-Agarases: These are more common and hydrolyze the β-1,4 glycosidic bonds between D-galactose and 3,6-anhydro-L-galactose in agarose. researchgate.netzju.edu.cn This action results in the formation of neoagarooligosaccharides. researchgate.net β-Agarases are found in several GH families, including GH16, GH39, GH42, GH50, GH86, and GH118. researchgate.net

Carrageenases: These enzymes are specific for the various types of carrageenan (e.g., κ-, ι-, λ-carrageenase) and cleave the β-1,4 linkages.

α-Galactosidases: Enzymes in families like GH36 can hydrolyze terminal α-galactose residues. cazypedia.orgwikipedia.org

The substrate specificity of these enzymes is highly precise, targeting specific glycosidic linkages within the complex polysaccharide structures.

The degradation of agarose, a major polysaccharide in red algae composed of D-galactose and 3,6-anhydro-L-galactose (L-AnG), is a well-studied model for the enzymatic breakdown of 3,6-anhydro-galactose-containing polysaccharides. nih.govresearchgate.net

The process typically involves a two-step enzymatic action:

β-Agarases act as endo-enzymes, randomly cleaving the β-1,4 linkages within the agarose polymer. nih.govresearchgate.net This initial attack releases oligosaccharides of varying lengths, primarily neoagarotetraose and neoagarohexaose. nih.govzju.edu.cn

α-Neoagarobiose Hydrolases are exo-enzymes that act on the non-reducing end of the neoagarooligosaccharides produced by β-agarases. nih.govnih.gov They specifically hydrolyze the α-1,3 linkage of the terminal neoagarobiose (B1678156) unit, releasing the final monosaccharides: D-galactose and 3,6-anhydro-L-galactose. nih.govresearchgate.net

This coordinated enzymatic system efficiently breaks down the complex agarose polymer into its constituent sugars, which can then be transported into the microbial cell for catabolism. nih.govnih.gov

EnzymeGlycoside Hydrolase FamilyActionProducts
β-AgaraseGH16, GH50, GH86, etc. researchgate.netEndo-acting; cleaves β-1,4 linkages in agarose. researchgate.netNeoagarooligosaccharides (e.g., neoagarotetraose, neoagarohexaose). nih.govresearchgate.net
α-Neoagarobiose HydrolaseGH117 researchgate.netExo-acting; cleaves α-1,3 linkages in neoagarobiose. researchgate.netD-galactose and 3,6-anhydro-L-galactose. nih.govresearchgate.net

Exo-(α-1,3)-3,6-anhydro-D-galactosidases in Carrageenan Catabolism (e.g., ZgGH129)

The enzymatic breakdown of carrageenan oligosaccharides into monosaccharides is a critical step in marine carbon cycling, performed by specialized bacteria. A key enzyme in this process is exo-(α-1,3)-3,6-anhydro-D-galactosidase, which targets the unique α-1,3-glycosidic linkage connecting this compound (ADG) units at the non-reducing end of carrageenan fragments. The marine bacterium Zobellia galactanivorans possesses a dedicated carrageenan-specific polysaccharide utilization locus (CarPUL) that encodes for these specialized enzymes. nih.govresearchgate.net

One of the most well-characterized enzymes of this type is ZgGH129, a glycoside hydrolase from family 129 found in Z. galactanivorans. nih.gov This enzyme specifically hydrolyzes terminal this compound from unsulfated non-reducing end neo-β-carrabiose motifs. nih.gov The activity of ZgGH129 is essential for the final step of carrageenan degradation, releasing ADG monomers that can be further metabolized by the bacterium. The GH129 family is divided into two distinct clades: one comprising enzymes from human host bacteria and the other containing enzymes from marine bacteria, such as ZgGH129. nih.gov The study of ZgGH129 has been facilitated by the development of novel chromogenic substrates, such as 4-nitrophenyl 3,6-anhydro-α-D-galactoside, which have enabled detailed kinetic characterization of its activity. nih.govnih.gov

EnzymeSource OrganismGlycoside Hydrolase FamilySubstrate SpecificityCatalytic Activity
ZgGH129 Zobellia galactanivoransGH129Terminal, unsulfated this compound at the non-reducing end of neo-β-carrabioseExo-(α-1,3)-3,6-anhydro-D-galactosidase

Sulfatase Activities in Complex Carrageenan Hydrolysis

Carrageenans are defined by their high degree of sulfation, and the removal of these sulfate (B86663) esters is a prerequisite for the complete hydrolysis of the polysaccharide backbone by glycoside hydrolases. Marine bacteria have evolved a complex array of sulfatases to efficiently process these sulfated galactans. asm.orgfrontiersin.org These enzymes, which belong to the S1 family of formylglycine-dependent sulfatases, exhibit remarkable specificity for the position of the sulfate group on the galactose or anhydro-galactose residues. nih.govresearchgate.net

Sulfatase activities are categorized based on their mode of action (endo or exo) and their substrate specificity.

Endo-acting sulfatases cleave sulfate groups from internal positions within the polysaccharide chain. This action often precedes the activity of carrageenases, altering the polymer to make it more accessible to glycoside hydrolases. asm.orgfrontiersin.org For instance, PhSulf1 from Pseudoalteromonas haloplanktis acts as an endo-D-galactose-2-sulfate (DA2S) sulfatase, converting ι-carrageenan to κ-carrageenan, while PhSulf2 is an endo-D-galactose-4-sulfate (G4S) sulfatase. asm.org

Exo-acting sulfatases remove sulfate groups from the non-reducing end of oligosaccharides produced by carrageenases. nih.govfrontiersin.org In Z. galactanivorans, an S1_17 family sulfatase is responsible for desulfating DA2S residues on the non-reducing end of α-carrageenan oligosaccharides. nih.gov Similarly, sulfatases from Pseudoalteromonas fuliginea (PfS1_NC and PfS1_19B) act in an exo-manner to remove 2S and 4S sulfates, respectively. frontiersin.org

The coordinated action of these sulfatases is crucial for the complete degradation of complex, heterogeneously sulfated carrageenans, allowing bacteria to utilize them as a carbon source. asm.orgresearchgate.net The hydrolysis of sulfate groups is a key step, and the diversity of sulfatases reflects the structural complexity of their carrageenan substrates. nih.govfrontiersin.org

Enzyme/Sulfatase ClassSource OrganismMode of ActionSubstrate SpecificityProduct
PhSulf1 Pseudoalteromonas haloplanktisEndoD-galactose-2-sulfate (DA2S) on ι-carrageenanκ-carrageenan
PhSulf2 Pseudoalteromonas haloplanktisEndoD-galactose-4-sulfate (G4S) on ι- and κ-carrageenanDesulfated carrageenan
S1_17 Sulfatase Zobellia galactanivoransExoDA2S on non-reducing end of α-carrageenan oligosaccharidesβ-carrageenan moieties
PsS1_19A Pseudoalteromonas sp.EndoD-galactose-4-sulfate (G4S) on ι- and κ-carrageenanα/ι-carrageenan
PfS1_NC Pseudoalteromonas fuligineaExo2S from ι-carrageenanDesulfated oligosaccharides
PfS1_19B Pseudoalteromonas fuligineaExo4S from κ-carrageenanDesulfated oligosaccharides

Mechanistic Elucidation of Enzyme-Substrate Interactions and Catalysis

Understanding the catalytic mechanisms of enzymes involved in this compound metabolism provides insight into their remarkable efficiency and specificity. The interaction between an enzyme and its substrate occurs at the active site, a specific region whose chemical environment is perfectly tailored to bind the substrate and facilitate its conversion to product. letstalkacademy.com

Detailed structural and mechanistic studies on the exo-(α-1,3)-3,6-anhydro-D-galactosidase ZgGH129 have revealed the precise molecular interactions required to process its unique bicyclic substrate. researchgate.netnih.gov The ADG monosaccharide is sterically constrained and is ring-flipped relative to D-galactose. pdbj.orgrcsb.org ZgGH129 accommodates this unusual conformation through a specific set of interactions within its active site. researchgate.net

The catalytic cycle of ZgGH129 proceeds via a retaining mechanism, which occurs in two steps. nih.govuwa.edu.au Kinetic studies combined with quantum mechanics/molecular mechanics (QM/MM) simulations have shown that the second step, deglycosylation, is rate-limiting. researchgate.netnih.gov During catalysis, the constrained 3,6-anhydro-D-galactopyranose ring undergoes specific conformational changes. nih.govrcsb.org The catalytic itinerary is limited to the Southern Hemisphere of the Cremer-Pople sphere, proceeding through a B₁,₄ → [E₄]‡ → E₄/¹C₄ pathway for glycosylation and the reverse E₄/¹C₄ → [E₄]‡ → B₁,₄ pathway for deglycosylation. nih.govpdbj.orguwa.edu.au These precise conformational shifts highlight how the enzyme strains the substrate's bonds to lower the activation energy of the reaction. researchgate.netletstalkacademy.com This detailed mechanistic understanding provides a framework for designing specific inhibitors and for the future engineering of enzymes for carrageenan degradation applications. nih.govrcsb.org

Mechanistic FeatureDescriptionRelevance to ZgGH129 Catalysis
Enzyme-Substrate Complex The initial, reversible binding of the substrate (carrageenan oligosaccharide) to the enzyme's active site. letstalkacademy.comZgGH129 specifically recognizes the terminal ADG unit, overcoming the steric constraints of the bicyclic sugar. researchgate.net
Catalytic Mechanism A two-step retaining mechanism involving the formation and hydrolysis of a glycosyl-enzyme intermediate. nih.govThe deglycosylation step is rate-limiting in the overall reaction. nih.govrcsb.org
Conformational Itinerary The specific path of conformational changes the substrate undergoes during catalysis. nih.govThe ADG ring follows a B₁,₄ ↔ [E₄]‡ ↔ E₄/¹C₄ pathway. nih.govpdbj.org
Bond Strain The enzyme induces structural rearrangements in the substrate, straining the glycosidic bond to be broken. letstalkacademy.comanilmishra.nameThe conformational changes forced upon the ADG ring facilitate the cleavage of the α-1,3-glycosidic bond. researchgate.net
Proximity and Orientation The active site brings catalytic residues and the substrate into the precise alignment needed for the reaction. anilmishra.nameCatalytic amino acid residues in the ZgGH129 active site are positioned to donate/accept protons and stabilize the transition state. researchgate.net

Advanced Synthetic Methodologies for 3,6 Anhydro D Galactose and Analogs

Chemical Synthesis Strategies

Chemical synthesis offers direct routes to 3,6-Anhydro-D-galactose, primarily through the degradation of natural polymers like carrageenans or the construction from simpler precursors.

Acid-Catalyzed Hydrolysis of Carrageenans for this compound Production

One of the most common methods for producing D-AnG is the acid-catalyzed hydrolysis of κ-carrageenan, a sulfated polysaccharide composed of an alternating backbone of D-galactose and this compound. researchgate.net This process breaks the glycosidic linkages within the polymer to release the constituent monosaccharides.

Optimization of Reaction Conditions (e.g., catalyst acidity, temperature, time)

The efficiency and selectivity of D-AnG production are highly dependent on the reaction conditions. Key variables include the type of acid catalyst, its concentration, the reaction temperature, and the duration of hydrolysis. A study systematically evaluated seven different acid catalysts, revealing that strong acids are generally more effective. researchgate.net The optimal conditions for maximizing D-AnG yield from a 2% (w/v) κ-carrageenan solution were found to be hydrolysis with 0.2 M Hydrochloric acid (HCl) at 100°C for 30 minutes. researchgate.net Under these specific conditions, a D-AnG concentration of 2.81 g/L was achieved, corresponding to 33.5% of the theoretical maximum. researchgate.net The acidity of the catalyst was shown to directly correlate with the maximum production of D-AnG. researchgate.net

Table 1: Effect of Acid Catalyst on this compound (D-AnG) Production from κ-carrageenan researchgate.net
Acid CatalystConcentration (M)Optimal Temperature (°C)Optimal Time (min)Max. D-AnG Yield (g/L)
HCl0.2100302.81
HNO₃0.2100302.75
HCOOH0.2121151.83
CH₃COOH0.2121600.89
By-product Formation and Management (e.g., HMF, LA)

A significant challenge in the acid-catalyzed hydrolysis of carbohydrates is the concurrent degradation of the target monosaccharide into undesirable by-products. In the case of D-AnG production, the primary by-products are 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid (LA). researchgate.netacs.org HMF is formed through the dehydration of D-AnG, and it can be further rehydrated to form levulinic acid and formic acid. acs.org

Kinetic studies on the conversion of pure D-AnG show that it is a highly effective precursor for HMF synthesis. acs.org The yield of these by-products is influenced by the same factors that affect D-AnG production: temperature, time, and acid concentration. Higher temperatures and acid concentrations that favor the hydrolysis of carrageenan also accelerate the degradation of D-AnG into HMF and LA. researchgate.netacs.org For instance, in the conversion of pure D-AnG with sulfuric acid, a remarkably high HMF yield of 61 mol% was achieved at 160°C with low initial D-AnG and acid concentrations. acs.org The highest yields of levulinic acid (51 mol%) were obtained under similar temperature conditions but with a higher acid concentration. acs.org

Interestingly, nitric acid (HNO₃) was an exception among the tested catalysts, resulting in unusually low maximum production levels of HMF and LA compared to other acids of similar strength. researchgate.net Management of these by-products involves careful optimization of reaction conditions to maximize the formation of D-AnG while minimizing its subsequent degradation. This often requires finding a balance, as the optimal conditions for hydrolysis may overlap with those for by-product formation. Following the reaction, D-AnG can be successfully purified from the acid hydrolysates using techniques such as silica (B1680970) gel chromatography. researchgate.net

Table 2: Maximum By-product Yields from D-AnG Conversion with H₂SO₄ Catalyst acs.org
ProductTemperature (°C)Initial D-AnG Conc. (M)Acid Conc. (M)Max. Yield (mol %)
5-Hydroxymethylfurfural (HMF)1600.0060.002561
Levulinic Acid (LA)1600.0060.0551

Synthesis from Cyclic Sulfites and Sulfates

The formation of the 3,6-anhydro bridge is a key structural feature of D-AnG. This ring is formed in nature via an intramolecular nucleophilic substitution. In the biosynthesis of carrageenans, the final step involves the enzymatic conversion of a precursor galactose unit containing a sulfate (B86663) ester group at the C-6 position. nih.govnih.gov An enzyme, D-galactose-2,6-sulfurylase, catalyzes the elimination of the C-6 sulfate group, with the hydroxyl group at C-3 acting as an internal nucleophile that attacks C-6, forming the stable five-membered anhydro ring. nih.gov

This biological mechanism provides a blueprint for chemical synthesis strategies. A synthetic approach could involve a D-galactose derivative with a good leaving group (like a sulfonate ester, e.g., tosylate or mesylate) at the C-6 position and a free hydroxyl at C-3. Treatment with a base would facilitate the intramolecular S(_N)2 reaction to form the 3,6-anhydro ring. While direct synthesis from pre-formed cyclic sulfites or sulfates is not widely documented specifically for this compound, the underlying principle of using a sulfate as a leaving group in a cyclization reaction is a cornerstone of this synthetic pathway.

Direct Anhydro Sugar Formation from Unprotected Glycopyranoses

Modern synthetic methods aim to reduce the number of steps, particularly the laborious protection and deprotection of hydroxyl groups. One such strategy involves the direct conversion of unprotected sugars into anhydro derivatives. Research has shown that reagents like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) can be used for the direct synthesis of 1,6-anhydro sugars from unprotected glycopyranoses. This method relies on the selective activation of the anomeric hydroxyl group (at C-1), which then reacts with an intramolecular hydroxyl group (at C-6) to form the anhydro bridge. While this specific reagent is primarily documented for 1,6-anhydro sugar formation, the principle of using a chemical activator to facilitate intramolecular cyclization on an unprotected sugar is a powerful strategy that could potentially be adapted for the synthesis of other anhydro sugars, including the 3,6-anhydro linkage, by selecting appropriate starting materials and reaction conditions.

Biocatalytic and Chemoenzymatic Synthesis Approaches

To overcome the selectivity issues and harsh conditions associated with chemical hydrolysis, biocatalytic and chemoenzymatic methods have been developed. These approaches use enzymes to perform specific transformations, offering high yields and purity under mild conditions.

A purely enzymatic, one-pot biotransformation of ι- and κ-carrageenan to this compound has been developed. acs.org This process is inspired by the natural carrageenan degradation pathways found in marine bacteria and involves a multi-enzyme cascade. acs.orgnih.gov The pathway consists of three main steps:

Depolymerization : A carrageenase enzyme first breaks down the long polysaccharide chains into smaller oligosaccharides. nih.gov

Desulfation : Specific sulfatases then remove the sulfate groups from the oligosaccharide fragments. The removal of these charged groups is a crucial step for the subsequent enzymatic actions. acs.org

Monomerization : Finally, a combination of galactosidases, including exo-(α-1,3)-3,6-anhydro-D-galactosidases, cleaves the desulfated oligosaccharides into the final monosaccharide products, D-galactose and this compound. nih.gov

Table 3: Key Enzymes in the Biocatalytic Conversion of Carrageenan to D-AnG nih.govacs.orgnih.gov
Enzyme ClassSpecific Enzyme ExampleFunction
Carrageenase (Glycoside Hydrolase)Endo/Exo-type β-agaraseInitial depolymerization of carrageenan polymer into oligosaccharides.
Sulfatase / SulfurylaseD-Galactose-2,6-sulfurylaseRemoves sulfate groups; catalyzes the formation of the 3,6-anhydro ring.
Galactosidase (Glycoside Hydrolase)α-Neoagarobiose hydrolaseHydrolyzes disaccharides (neoagarobiose) into D-galactose and D-AnG.
Galactosidase (Glycoside Hydrolase)Exo-(α-1,3)-3,6-anhydro-D-galactosidaseReleases terminal D-AnG units from oligosaccharides.

Enzymatic Conversion of Sulfated Galactans

The enzymatic conversion of sulfated galactans, such as carrageenans from red algae, into this compound represents a significant advancement over traditional chemical methods. This biocatalytic approach is inspired by the natural carrageenan degradation pathways found in marine bacteria and offers a more specific and environmentally friendly alternative.

A key development in this area is the creation of a one-pot biotransformation process that converts ι- and κ-carrageenan into this compound. nih.govnih.gov This process relies on a synergistic combination of carrageenolytic enzymes, including novel sulfatases. The enzymatic cascade typically involves three main steps:

Depolymerization: The process begins with the breakdown of the long polysaccharide chains of carrageenan into smaller oligosaccharides.

Desulfation: This crucial step utilizes specific sulfatases to remove the sulfate groups from the oligosaccharides. The availability of novel sulfatases capable of cleaving various sulfation patterns has been a limiting factor, and recent research has focused on discovering and characterizing new enzymes for this purpose. nih.govnih.govresearchgate.net

Monomerization: Finally, a combination of galactosidases cleaves the desulfated oligosaccharides into monosaccharides, yielding this compound and D-galactose. nih.gov

This cell-free enzymatic pathway has been successfully applied to a range of hybrid carrageenans, demonstrating its potential as a sustainable method for producing value-added biomolecules from red algal feedstocks. nih.govresearchgate.net

Enzyme ClassFunction in this compound SynthesisSource Organism Example
CarrageenaseDepolymerization of carrageenan into oligosaccharidesMarine bacteria
SulfataseRemoval of sulfate groups from oligosaccharidesMarine bacteria
GalactosidaseMonomerization of desulfated oligosaccharides to this compoundMarine bacteria

Integrated Processes for 3,6-Anhydro-L-galactose Production from Agarose (B213101)

The production of 3,6-anhydro-L-galactose, an analog of this compound, from agarose is another area of active research. Integrated processes that combine chemical and enzymatic steps have been developed to improve efficiency and yield.

One such integrated approach involves an initial acid hydrolysis of agarose to produce agarobiose, a disaccharide. This is followed by a biological conversion step utilizing engineered microorganisms to produce 3,6-anhydro-L-galactitol, a derivative of 3,6-anhydro-L-galactose. A multi-step enzymatic process has also been reported for the production of high-purity 3,6-anhydro-L-galactose. researchgate.net This method consists of:

Pre-hydrolysis: Agarose is first treated with acetic acid to generate agaro-oligosaccharides. researchgate.netpostech.ac.kr

Enzymatic Hydrolysis to Disaccharides: The resulting oligosaccharides are then hydrolyzed into the disaccharide neoagarobiose (B1678156) by an exo-agarase. researchgate.netpostech.ac.kr

Enzymatic Hydrolysis to Monosaccharides: Finally, a neoagarobiose hydrolase cleaves neoagarobiose into 3,6-anhydro-L-galactose and galactose. researchgate.netpostech.ac.kr

Purification: The final product, 3,6-anhydro-L-galactose, is purified using adsorption and gel permeation chromatography. researchgate.net

This integrated approach allows for the controlled breakdown of agarose and the production of a highly pure final product.

Process StepDescriptionKey Reagents/Enzymes
Chemical Hydrolysis Initial breakdown of agarose into smaller oligosaccharides or disaccharides.Acetic acid or Phosphoric acid
Enzymatic Hydrolysis I Conversion of agaro-oligosaccharides to neoagarobiose.Exo-agarase
Enzymatic Hydrolysis II Conversion of neoagarobiose to 3,6-anhydro-L-galactose and galactose.Neoagarobiose hydrolase
Purification Separation and purification of 3,6-anhydro-L-galactose.Adsorption and gel permeation chromatography

Microbial Biotransformation using Engineered Microorganisms (e.g., Saccharomyces cerevisiae)

The use of metabolically engineered microorganisms, particularly the yeast Saccharomyces cerevisiae, offers a promising platform for the biotransformation of marine biomass into valuable chemicals like this compound and its analogs.

A notable example is the engineering of S. cerevisiae for the production of 3,6-anhydro-L-galactitol from agarobiose, a disaccharide derived from agarose. To achieve this, the yeast was genetically modified to:

Transport Agarobiose: A lactose (B1674315) permease gene was introduced to enable the uptake of agarobiose into the yeast cell.

Hydrolyze Agarobiose: A β-galactosidase gene was expressed to facilitate the intracellular hydrolysis of agarobiose into 3,6-anhydro-L-galactose and galactose.

Convert to 3,6-anhydro-L-galactitol: The yeast's endogenous aldose reductase then converts the intracellular 3,6-anhydro-L-galactose into its more stable alcohol form, 3,6-anhydro-L-galactitol.

This integrated chemical and biological process demonstrates the potential of using engineered yeast as a whole-cell biocatalyst for the efficient conversion of red macroalgal biomass into new platform chemicals.

Genetic ModificationPurpose in Engineered S. cerevisiae
Lactose Permease Expression Enables the transport of agarobiose into the cell.
β-Galactosidase Expression Allows for the intracellular hydrolysis of agarobiose.
Aldose Reductase (endogenous) Converts 3,6-anhydro-L-galactose to 3,6-anhydro-L-galactitol.

Computational and Spectroscopic Conformational Analysis

Quantum Mechanical (QM) and Molecular Mechanics (MM) Studies

Both Quantum Mechanical (QM) and Molecular Mechanics (MM) approaches have been employed to investigate the conformational landscape of 3,6-Anhydro-D-galactose and its derivatives. These computational techniques provide detailed insights into the molecule's structure, stability, and dynamics.

Density Functional Theory (DFT) and Møller-Plesset perturbation theory of the second order (MP2) are powerful quantum mechanical methods used to study the conformational preferences of this compound. DFT methods, such as B3LYP and B3PW91, with various basis sets (e.g., 6-31G(d)), have been utilized to optimize the geometries of different conformers and calculate their relative energies. nih.gov

For instance, studies on 2-O-sulfated-3,6-α-D-anhydrogalactose have involved full optimization of lower energy conformers using B3LYP, B3PW91, and MP2 with several basis sets. nih.gov These calculations help in understanding the impact of factors like the addition of polarization and diffuse functions to the basis set on the predicted structures and energies. nih.gov In derivatives like methyl 3,6-anhydro-4-O-methyl-alpha-d-galactoside, QM methods at the B3LYP/6-31+G() and MP2/6-311++G( ) levels have been used to identify stable conformations of the five-membered ring, often referred to as North (N) and South (S) conformations. nih.gov

Adiabatic potential energy surface (PES) mapping is a computational technique used to explore the conformational space of a molecule by systematically varying specific torsion angles and calculating the corresponding energy. This method has been applied to this compound derivatives to understand their conformational flexibility.

For 2-O-sulfated-3,6-α-D-anhydrogalactose, adiabatic maps were generated using the B3LYP/6-31G(d) level of theory by systematically modifying two torsion angles, which resulted in 324 initial geometries. nih.gov Similarly, for disaccharides containing a 3,6-anhydrogalactose analog, adiabatic maps have been generated to understand the influence of the glycosidic bond on the shape of the five-membered ring. nih.gov These maps reveal the low-energy regions of the conformational space and the energy barriers between different conformations.

Influence of Hydroxyl Group Orientation and Torsion Angles on Conformational Preferences

The orientation of hydroxyl groups and the values of various torsion angles significantly influence the conformational preferences of this compound. Computational studies have systematically explored these influences. For example, in the study of 2-O-sulfated-3,6-α-D-anhydrogalactose, the generation of isoenergetic maps was performed to determine the impact of the orientations of the hydroxyl groups on the energy landscape. nih.gov The systematic modification of key torsion angles is fundamental to generating adiabatic potential energy surfaces, which in turn highlight the most stable conformations. nih.gov

The interplay between different glycosidic angles and the conformation of the five-membered ring in disaccharide derivatives has also been investigated. It has been shown that different glycosidic angles can promote distinct stable conformations of the five-membered ring, leading to transitions between North and South conformers or other variants. nih.gov

Solvent Effects on Conformation (e.g., Onsager Model, Polarized Continuum Model)

The conformation of this compound can be influenced by its environment, particularly the solvent. Computational models are used to simulate these solvent effects. The Onsager model and the Polarized Continuum Model (PCM) are two such implicit solvation models that have been applied in the study of 3,6-anhydro-α-D-galactose. nih.gov

These models treat the solvent as a continuous medium with a specific dielectric constant, which allows for the calculation of the molecule's energy in a simulated aqueous environment. nih.gov Studies have shown that the inclusion of solvent effects can alter the relative stability of different conformers. For example, in the case of methyl 3,6-anhydro-4-O-methylgalactitol, the energy difference between the North and South conformations of the five-membered ring was found to be reduced when emulating a solution environment. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Mapping

Molecular Dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of molecules over time. While specific, detailed MD studies on isolated this compound are not extensively documented in the provided search results, the methodology is widely applied to carbohydrates to understand their dynamic behavior. These simulations can reveal the flexibility of the ring systems and the transitions between different conformational states. The data from MD simulations can be used to construct a conformational landscape map, which provides a visual representation of the accessible conformations and their relative energies.

In the context of enzymatic reactions, quantum mechanics/molecular mechanics (QM/MM) metadynamics methods have been used to study the conformational landscape of the 3,6-anhydro-D-galactopyranose ring. researchgate.net These advanced simulation techniques allow for the exploration of the conformational changes that occur during catalysis.

Conformational Changes during Enzymatic Catalysis (e.g., Cremer-Pople Sphere Itineraries)

During enzymatic catalysis, this compound undergoes specific conformational changes that are crucial for the reaction mechanism. The Cremer-Pople sphere is a conceptual and mathematical tool used to describe and visualize all possible conformations of a cyclic molecule. u-tokyo.ac.jpnih.gov The path that a molecule's conformation takes on this sphere during a process is known as its itinerary.

For the enzymatic degradation of carrageenan, which contains this compound units, the conformational landscape of the constrained 3,6-anhydro-D-galactopyranose ring has been studied. researchgate.net It was found that the ring proceeds through specific itineraries on the Cremer-Pople sphere during glycosylation and deglycosylation. researchgate.net For example, the glycosylation process follows a B₁,₄ → [E₄]‡ → E₄/¹C₄ itinerary, and deglycosylation follows an E₄/¹C₄ → [E₄]‡ → B₁,₄ itinerary, both of which are limited to the Southern Hemisphere of the Cremer-Pople sphere. researchgate.net These findings demonstrate the precise conformational control exerted by the enzyme during catalysis.

Chemical Reactivity and Derivatization in Carbohydrate Chemistry

Acid-Induced Dehydration and Rearrangement Pathways

Under acidic conditions and elevated temperatures, 3,6-Anhydro-D-galactose undergoes efficient dehydration and rearrangement, positioning it as a potent precursor for valuable bio-based platform chemicals.

The acid-catalyzed conversion of this compound (D-AHG) in water is a remarkably efficient route to produce 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov This process is notable for its high yields, which can reach up to 67 mol % under optimized conditions. nih.gov The reaction is typically conducted in water using a mineral acid catalyst, such as sulfuric acid, at temperatures ranging from 160 to 200 °C. nih.gov

The optimal conditions for maximizing HMF yield involve lower initial concentrations of both D-AHG and the acid catalyst. For instance, a yield of 61 mol % was achieved at 160 °C with an initial D-AHG concentration of 0.006 M and a sulfuric acid concentration of 0.0025 M. nih.gov

Table 1: HMF and Levulinic Acid Yields from this compound (D-AHG)

Summary of yields obtained under various acid-catalyzed conditions.

Temperature (°C)Catalyst (H₂SO₄)Initial D-AHG (M)Max HMF Yield (mol %)Notes
1600.0025 M0.006 M61High yields favored at lower substrate and acid concentrations. nih.gov
Not SpecifiedNot SpecifiedNot Specified67Highest reported experimental yield. nih.gov
160-200Sulfuric Acid0.006–0.06 MVariesHMF is subsequently rehydrated to Levulinic Acid and Formic Acid. nih.govethernet.edu.et

Kinetic studies reveal that the acid-catalyzed conversion of D-AHG is strongly dependent on both temperature and acid concentration. nih.gov The reaction is first-order with respect to the D-AHG concentration. nih.gov For example, at 200 °C, quantitative conversion of D-AHG can be achieved in under 30 minutes, whereas it takes over 60 minutes at 160 °C. nih.gov

The proposed mechanism for the formation of HMF from D-AHG avoids an initial hydrolysis to galactose. nih.gov Instead, it involves an initial dehydration of the D-AHG molecule, followed by acid-induced rearrangements to form a bicyclic intermediate. nih.gov This bicyclic structure subsequently rearranges to form HMF. nih.gov This mechanistic pathway has been supported by density functional theory (DFT) calculations. nih.gov

Selective Modification of Sugar Residues via Anhydro Rings

The 3,6-anhydro ring is a key structural feature utilized in carbohydrate chemistry to selectively modify sugar residues. nih.gov By "locking" the sugar into a more rigid bicyclic conformation, the anhydro bridge restricts the molecule's flexibility and prevents certain reaction pathways, such as ring-opening and fragmentation, that are common in more flexible monosaccharides. nih.gov This conformational rigidity allows for more predictable and selective reactions at the remaining hydroxyl groups. In nature, the formation of this anhydro ring is the final step in the biosynthesis of certain carrageenans, catalyzed by sulfurylase enzymes that convert galactose sulfate (B86663) residues into this compound residues within the polysaccharide chain. nih.govacs.org

Glycosylation Reactions and Formation of Glycosides (e.g., Iodoglycosylation)

In synthetic carbohydrate chemistry, a glycosylation reaction involves coupling a glycosyl donor (a sugar with a leaving group at the anomeric carbon) with a glycosyl acceptor (which has a free hydroxyl group) to form a glycoside. wikipedia.org Sugars containing a 3,6-anhydro bridge can be used as glycosyl donors. The constrained conformation of these donors can influence the stereochemical outcome of the glycosylation. nih.govresearchgate.net

Research on 3,6-tethered glycosyl donors indicates that the presence of the bridge alters the typical reactivity patterns seen in more flexible "armed" or "disarmed" donors. nih.govresearchgate.net For instance, the significant difference in reactivity often observed between α- and β-thioglycosides was not found for 3,6-anhydro donors. nih.govresearchgate.net This suggests the rigid structure overrides other electronic effects.

An example of a specific type of glycosylation is iodoglycosylation, which typically uses glycosyl iodides as donors. wikipedia.org These donors are highly reactive and can be activated under various conditions to form glycosidic bonds. wikipedia.org For example, the use of tetraalkylammonium iodide salts can promote the formation of α-glycosides. wikipedia.org While specific examples of iodoglycosylation using this compound donors are not detailed, the synthesis of other glycosides, such as 4-nitrophenyl-3,6-anhydro-α-D-galactopyranoside for enzymatic assays, confirms the viability of forming glycosidic linkages with this sugar. nih.gov

Synthesis of Dianhydrosugars and Other Complex Derivatives

The anhydro nature of this compound makes it an efficient starting point for the synthesis of dianhydrosugars. Since one dehydration step is already incorporated into the molecule's structure, fewer synthetic steps are required to form a second anhydro ring. nih.gov A prominent example is the conversion of the sugar alcohol of 3,6-anhydro-galactose (3,6-anhydro-galactitol) into isosorbide (B1672297), a 1,4:3,6-dianhydrohexitol. nih.gov Isosorbide is a valuable platform chemical used in the production of various plastics and medicines. nih.gov This conversion avoids the high-energy dehydration process typically required to produce anhydrohexitols from standard sugar alcohols. nih.gov Another study details a method for synthesizing 1,4:3,6-dianhydro-α-D-glucopyranose via the intramolecular cyclization of methyl 3,6-anhydro-α-D-glucopyranoside, demonstrating a pathway from a 3,6-anhydrosugar to a dianhydrosugar. rsc.org

Reactivity Comparisons with Other Anhydrosugar Derivatives (e.g., Levogalactosan)

The reactivity of this compound (a 3,6-anhydrosugar) is markedly different from that of other anhydrosugar derivatives of galactose, such as levogalactosan (1,6-anhydro-β-D-galactopyranose). nih.gov

In the context of acid-catalyzed conversion to HMF, D-AHG is significantly more reactive than levogalactosan. nih.gov The reaction pathways for these two anhydrosugars are fundamentally different:

This compound (D-AHG): Converts directly to HMF via a proposed bicyclic intermediate, without prior hydrolysis of the anhydro ring. This direct pathway is highly efficient. nih.gov

Levogalactosan: The primary initial reaction is the acid-catalyzed hydrolysis of the 1,6-anhydro bridge to form D-galactose. This D-galactose is then slowly and inefficiently converted to HMF. nih.gov

This stark contrast in reactivity and mechanism underscores the profound influence of the anhydro ring's position on the chemical behavior of the sugar.

Table 2: Reactivity Comparison of Anhydrosugar Derivatives

Comparison of acid-catalyzed reaction pathways for this compound and Levogalactosan.

Anhydrosugar DerivativeAnhydro BridgeReactivity towards HMF FormationPrimary Reaction Pathway
This compound3,6-AnhydroHighDirect dehydration and rearrangement to HMF. nih.gov
Levogalactosan1,6-AnhydroLowInitial hydrolysis to D-galactose, followed by slow conversion to HMF. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Spectrophotometric Quantification Techniques (e.g., Resorcinol (B1680541) Method)

A widely used colorimetric method for the quantification of 3,6-anhydrogalactose is the resorcinol method. nih.govresearchgate.net This technique is based on the Seliwanoff reaction, where ketoses are dehydrated more rapidly than aldoses in the presence of concentrated acid to form furfural (B47365) derivatives. microbenotes.com

Principle: The resorcinol method involves the acid-catalyzed dehydration of 3,6-Anhydro-D-galactose to yield 5-hydroxymethylfurfural (B1680220). nih.govgoogle.com This furfural derivative then reacts with resorcinol in a condensation reaction to produce a characteristic cherry-red colored complex. nih.govmicrobenotes.com The intensity of the color, measured spectrophotometrically, is proportional to the concentration of this compound in the sample. The absorbance is typically measured at a maximum wavelength of 555 nm. nih.gov

Procedure Summary: A common procedure involves mixing the sample solution with a freshly prepared resorcinol reagent, which consists of resorcinol, acetaldehyde (B116499), and concentrated hydrochloric acid. nih.gov The mixture is incubated at an elevated temperature (e.g., 80°C) for a short period (e.g., 10 minutes) to allow for color development, followed by rapid cooling in an ice bath to stabilize the color. nih.gov The absorbance is then read against a blank. A calibration curve is generated using standards of known concentration to calculate the amount of this compound in the unknown samples. nih.gov

StepDescriptionTypical Conditions
1. Sample PreparationAn aliquot of the sample solution is added to a tube.0.03 mL of sample (1 mg/mL)
2. Reagent AdditionResorcinol reagent is added to the sample.1 mL of reagent (e.g., 1.5 mg/mL resorcinol, 0.04% acetaldehyde in conc. HCl)
3. IncubationThe mixture is heated to facilitate the reaction.80°C for 10 minutes
4. CoolingThe reaction is stopped and color stabilized by cooling.Ice bath for 5 minutes
5. MeasurementAbsorbance of the colored complex is measured.555 nm

Chromatographic Separation and Quantification

Chromatographic techniques offer high precision and specificity for the analysis of this compound, especially within complex polysaccharide hydrolysates.

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful tool for determining the monosaccharide composition of polysaccharides containing this compound. A significant challenge is the lability of the 3,6-anhydro bridge under the acidic conditions typically used for polysaccharide hydrolysis. nih.govnih.gov This instability can lead to the degradation of the monosaccharide into compounds like 5-hydroxymethylfurfural, resulting in inaccurate quantification. nih.govgoogle.com

To overcome this, specialized derivatization methods are employed:

Reductive Hydrolysis and Acetylation: This method involves the reductive hydrolysis of the polysaccharide, which converts the released monosaccharides, including this compound, into their corresponding alditols. nih.gov These alditols are then acetylated to form volatile alditol acetates, which are stable and suitable for GC-MS analysis. nih.gov

Mercaptolysis: An alternative approach is mercaptolysis, where the polysaccharide is heated in an anhydrous ethanethiolic HCl solution. nih.gov This process quantitatively releases the component sugars, including this compound, as their stable diethyl mercaptal derivatives. nih.gov These derivatives are then trimethylsilylated before being analyzed by GC. A key advantage of this method is that each monosaccharide yields a single peak, simplifying the chromatogram. nih.gov

These methods allow for the reliable quantification of this compound alongside other constituent monosaccharides in red seaweed polysaccharides. nih.govsigmaaldrich.comnih.gov

Comparison of GC Derivatization Methods for this compound
MethodPrincipleDerivative FormedAdvantageReference
Reductive HydrolysisHydrolysis in the presence of a reducing agent, followed by acetylation.Alditol acetateOvercomes acid instability. nih.gov
MercaptolysisCleavage of glycosidic bonds using ethanethiol (B150549) and acid.Trimethylsilylated diethyl mercaptalQuantitative release, single peak per monosaccharide. nih.gov

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common technique for analyzing sugars that lack a UV chromophore. However, the separation of this compound from other monosaccharides, particularly its isomer D-galactose, can be challenging due to their similar molecular weights and structures. google.com

Successful separation has been achieved by carefully controlling chromatographic conditions. For instance, a method for quantifying the L-enantiomer, which is applicable to the D-enantiomer, uses a specific mobile phase composition (e.g., 15-100% acetonitrile) and flow rate (e.g., 0.1 to 0.6 mL/min) at a controlled column temperature (e.g., 25 to 45°C) to achieve separation on an appropriate column, such as an amino column. google.comemu.ee The refractive index detector provides a universal but less sensitive detection method compared to others, responding to changes in the refractive index of the eluent as the analyte passes through the detector cell.

High-Performance Anion-Exchange Chromatography, typically coupled with Pulsed Amperometric Detection (HPAEC-PAD), is a highly sensitive method for carbohydrate analysis. In the context of this compound, which is a constituent of sulfated polysaccharides like carrageenan, HPAEC is particularly useful. google.com

During the processing or enzymatic degradation of carrageenans to release valuable products like this compound, it is often necessary to remove sulfate (B86663) groups. HPAEC can be employed to monitor the efficiency of this desulfation process. By analyzing the hydrolysate, one can quantify the remaining sulfated monosaccharides and oligosaccharides, thereby tracking the release of free sulfate ions and the production of the desired neutral this compound. One patent describes the use of HPAEC with a 16 mM, 2 M NaOH solution as the mobile phase for the quantitative analysis of 3,6-anhydrogalactose in saccharified solutions from red algae. google.com

Determination of Absolute Configuration and Enantiomeric Analysis

While 3,6-anhydrogalactose in carrageenans is of the D-configuration, the L-enantiomer is found in agarose (B213101). google.com Determining the absolute configuration and enantiomeric purity is critical for structural elucidation and for applications where stereochemistry is important.

A robust method for determining the enantiomeric composition of 3,6-anhydrogalactose involves derivatization with a chiral reagent to form diastereomers, which can then be separated and quantified using standard chromatographic techniques like GC. researchgate.netnih.gov

The procedure involves a series of controlled reactions:

Mild Acid Hydrolysis: The polysaccharide is first subjected to mild acid hydrolysis to selectively cleave the acid-labile glycosidic linkages of the 3,6-anhydrogalactose residues while leaving other glycosidic bonds intact. nih.gov

Reductive Amination with a Chiral Amine: The released 3,6-anhydrogalactose is then reacted with a chiral amine, such as (S)-α-methylbenzylamine, in a reductive amination process. researchgate.netnih.gov This reaction converts the monosaccharide into a diastereomeric aminoalditol.

Total Hydrolysis and Further Derivatization: Following this, a total acid hydrolysis cleaves the remaining monosaccharides from the polysaccharide backbone. A subsequent reductive amination step may be performed. The resulting mixture of diastereomeric derivatives is then acetylated to increase volatility for GC analysis. nih.gov

By separating and quantifying the diastereomeric acetylated aminoalditols, it is possible to determine the ratio of D- and L-enantiomers of 3,6-anhydrogalactose present in the original sample. nih.gov

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The precise structure of this compound (3,6-AnGal) and the oligosaccharides derived from algal polysaccharides are determined using advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for providing detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules in solution. For this compound and related compounds, ¹H and ¹³C NMR are used to identify the specific atoms and their connectivity within the molecule.

In one study, the enzymatic conversion of carrageenans to 3,6-AnGal was monitored using ¹H NMR. nih.govacs.org Samples for analysis were prepared by heat-inactivating the enzymatic reaction, removing the enzymes by centrifugation, drying the supernatant, and resuspending it in deuterium (B1214612) oxide (D₂O). nih.govacs.org The spectra were then recorded at elevated temperatures, such as 70°C, to ensure proper resolution. nih.govacs.org The resulting NMR spectra allow for the identification of specific proton signals, confirming the presence and structure of the final this compound product. nih.govacs.org For instance, the desulfation of neocarrageenan oligosaccharides can be tracked by observing characteristic shifts in the anomeric proton signals in the ¹H NMR spectrum. acs.org

Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight of this compound and to analyze its presence in complex mixtures derived from red seaweed. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly effective method for both qualitative and quantitative analysis. researchgate.netsigmaaldrich.com

In GC-MS analysis, the monosaccharide components of red seaweed polysaccharides, including this compound, are chemically modified (derivatized) to make them volatile. researchgate.net This allows them to be separated by gas chromatography and subsequently ionized and detected by the mass spectrometer. This technique has been successfully used to analyze the 3,6-AnGal composition of various red seaweed species, revealing the molar ratios of 3,6-AnGal to galactose. researchgate.netsigmaaldrich.com For example, studies have identified molar ratios ranging from 1.0:1.0 to 1.0:3.1 for AnGal to galactose in different species. researchgate.netsigmaaldrich.com

In another application, GC-MS was used to monitor the chemical conversion of a derivative of 3,6-Anhydro-L-galactose (AHGol) into isosorbide (B1672297). nih.gov The analysis tracked the decrease of the unique daughter ion of the starting material at an m/z of 362 and the appearance of the product's ion at an m/z of 275, confirming the reaction's success. nih.gov

TechniqueApplication in 3,6-AnGal AnalysisKey Findings/Data TypeReference Example
¹H NMRStructural confirmation and monitoring of enzymatic production of 3,6-AnGal.Chemical shifts (ppm) of specific protons, confirming molecular structure.Monitoring the desulfation of neocarrageenan oligosaccharides by observing anomeric proton signals. acs.org
GC-MSQuantification of 3,6-AnGal in red seaweed polysaccharides.Mass-to-charge (m/z) ratios of fragments; molar ratios of monosaccharides.Determining AnGal to Galactose molar ratios (e.g., 1.0:1.0 to 1.0:3.1) in various red algae. researchgate.netsigmaaldrich.com

Biochemical Assays for Enzyme Activity and Substrate Characterization (e.g., DNS method, SDS-PAGE, Gel Filtration Chromatography)

The study of enzymes that degrade agar (B569324) and carrageenan to produce this compound relies on a suite of biochemical assays to measure enzyme activity, determine molecular characteristics, and purify the enzymes.

DNS Method for Enzyme Activity The 3,5-dinitrosalicylic acid (DNS) method is a common quantitative assay used to measure the activity of agar-degrading enzymes (agarases). mdpi.comcreative-enzymes.comnih.govresearchgate.net Agarases hydrolyze the glycosidic bonds in agar, releasing smaller oligosaccharides with reducing ends. The DNS method quantifies these newly formed reducing sugars.

The assay involves incubating the enzyme with a substrate solution (e.g., 0.2% agarose). nih.govnih.gov The reaction is stopped by adding the DNS reagent, and the mixture is heated in boiling water. nih.govnih.gov The DNS reagent reacts with the reducing sugars, resulting in a color change that is measured spectrophotometrically at a wavelength of 520 nm or 540 nm. creative-enzymes.comnih.govnih.gov The absorbance is proportional to the concentration of reducing sugars released. Enzyme activity is typically defined as the amount of enzyme required to liberate 1 µmol of D-galactose equivalent per minute under specific conditions. mdpi.comnih.gov

SDS-PAGE for Molecular Weight and Purity Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a technique used to separate proteins based on their molecular weight. wikipedia.orgabcam.com It is widely applied to determine the molecular mass and assess the purity of agarases. researchgate.netnih.gov In this method, the protein sample is treated with SDS, an anionic detergent that denatures the proteins and imparts a uniform negative charge. abcam.com When subjected to an electric field in a polyacrylamide gel, the proteins migrate towards the positive electrode at a rate inversely proportional to the logarithm of their molecular weight. abcam.com

By running the purified enzyme alongside protein markers of known molecular weights, the molecular weight of the agarase (B13387818) can be estimated. researchgate.net A single band on the gel indicates a high degree of purity. researchgate.net For example, SDS-PAGE analysis has been used to determine the molecular weights of various agarases, which can range from approximately 24 kDa to over 200 kDa. Zymogram analysis, a variation of SDS-PAGE, can also be performed where the gel contains an agar substrate. mdpi.comnih.gov After electrophoresis, the enzyme refolds and degrades the agar, creating a clear zone upon staining, which confirms the band's enzymatic activity. mdpi.comnih.gov

Gel Filtration Chromatography for Enzyme Purification Gel Filtration Chromatography, also known as Size Exclusion Chromatography (SEC), is a method used to separate molecules based on their size. bio-rad.comresearchgate.netgbiosciences.com It is often employed as a key step in the purification of agarases. nih.gov The chromatography column is packed with porous beads made of materials like agarose or dextran. bio-rad.comresearchgate.net

When a sample containing a mixture of proteins is passed through the column, larger molecules that cannot enter the pores of the beads travel through the column more quickly and elute first. bio-rad.com Smaller molecules, like the target enzyme, can enter the pores, extending their path through the column and causing them to elute later. bio-rad.com This technique effectively separates the agarase from other proteins of different sizes. nih.gov For instance, after initial purification steps like ammonium (B1175870) sulfate precipitation, gel filtration on columns like Sephadex G-200 is used to fractionate the proteins and isolate active agarase fractions. nih.gov

Assay/TechniquePrincipleApplication for Agarase/3,6-AnGal ResearchTypical Outcome
DNS MethodColorimetric quantification of reducing sugars.Measures the activity of agarase by detecting the release of reducing sugars from agar hydrolysis. mdpi.comcreative-enzymes.comnih.govEnzyme activity value (U/mL), often standardized against D-galactose. mdpi.comnih.gov
SDS-PAGESeparation of denatured proteins by molecular weight in a polyacrylamide gel. wikipedia.orgabcam.comDetermines the molecular weight and purity of agarase enzymes. researchgate.netnih.govProtein bands on a gel, allowing for estimation of molecular mass (kDa) and assessment of purity. researchgate.net
Gel Filtration ChromatographySeparation of molecules based on their hydrodynamic volume (size). bio-rad.comgbiosciences.comPurifies agarase enzymes from complex mixtures like culture filtrates. nih.govElution profile showing separated protein peaks; collection of purified enzyme fractions.

Biological Activities and Emerging Biotechnological Applications

Bioactivity Profiles of 3,6-Anhydro-D-galactose and its Derivatives

Research into this compound (D-AHG) and its stereoisomer, 3,6-Anhydro-L-galactose (L-AHG), has uncovered several significant biological activities. These compounds, derived from marine macroalgae, exhibit potential in dermatological, antiviral, and oral health applications.

This compound has been identified as having practical applications in skin whitening. researchgate.net Its stereoisomer, L-AHG, has been more extensively studied and demonstrates notable anti-melanogenic effects. nih.govmdpi.com L-AHG has been shown to significantly inhibit melanin (B1238610) production induced by alpha-melanocyte-stimulating hormone (α-MSH) in various cell models, including human epidermal melanocytes (HEMs) and B16F10 melanoma cells. nih.govmdpi.com At concentrations that are non-cytotoxic, L-AHG was found to have the highest skin whitening activity when compared to related agarooligosaccharides and neoagarooligosaccharides. mdpi.comresearchgate.net

The underlying mechanism of this anti-melanogenic effect is not through direct inhibition of the tyrosinase enzyme in vitro. nih.gov Instead, L-AHG works by transcriptionally repressing key melanogenesis-related genes, such as tyrosinase, tyrosinase-related protein-1 (TRP-1), tyrosinase-related protein-2 (TRP-2), and the microphthalmia-associated transcription factor (MITF). nih.gov This suppression is mediated by the disruption of several signaling pathways, including cAMP/PKA, MAPK, and Akt, which subsequently leads to the downregulation of MITF expression. nih.gov The topical application of L-AHG has also been shown to effectively reduce melanin production in a 3D pigmented human skin model, highlighting its potential as a novel cosmetic ingredient for skin whitening. nih.gov

Parameter Effect of 3,6-Anhydro-l-galactose (L-AHG) Signaling Pathway(s) Involved
Melanin ProductionSignificantly inhibited in α-MSH-stimulated human and murine melanocytes. nih.gov-
Tyrosinase Activity (in vitro)No direct inhibition observed. nih.gov-
Gene Expression (mRNA)Downregulation of Tyrosinase, TRP-1, TRP-2, and MITF. nih.govcAMP/PKA, MAPK, Akt
Protein ExpressionAttenuation of α-MSH-induced melanogenic proteins. nih.govcAMP/PKA, MAPK, Akt

The antiviral properties of anhydro-sugars from seaweed have been noted, particularly for the L-isomer of 3,6-anhydrogalactose. 3,6-anhydro-L-galactose (L-AHG) is reported to be a selective inhibitor of HIV reverse transcriptase. researchgate.net While research has focused on various natural compounds for activity against Herpes Simplex Virus-1 (HSV-1), specific studies detailing the direct action of this compound on HSV-1 are less common in the provided literature. mdpi.comnih.govmdpi.com However, the broader family of seaweed-derived polysaccharides and their constituent rare sugars are recognized for their therapeutic potential, including antiviral effects. researchgate.net

3,6-Anhydro-galactose has been identified as a promising agent for preventing dental caries. The D-isomer, this compound, has been reported as a novel anticariogenic sugar substitute. nih.gov More detailed studies on its stereoisomer, L-AHG, demonstrate its potent inhibitory effects on Streptococcus mutans, the primary bacterium responsible for tooth decay. nih.gov

Research comparing L-AHG to xylitol (B92547), a widely used anticariogenic sugar substitute, found that L-AHG is significantly more effective. At a concentration of 10 g/L, L-AHG completely inhibited the growth and acid production of S. mutans. nih.gov In contrast, S. mutans growth was still observed even at a much higher xylitol concentration of 40 g/L. nih.gov The growth of the bacterium was retarded in the presence of just 5 g/L of L-AHG, suggesting that this rare sugar from red macroalgae could serve as a powerful new tool in the prevention of dental caries. nih.gov

Compound Concentration Effect on Streptococcus mutans
3,6-Anhydro-l-galactose (L-AHG)5 g/LGrowth was retarded. nih.gov
3,6-Anhydro-l-galactose (L-AHG)10 g/LGrowth and acid production were completely inhibited. nih.gov
Xylitol40 g/LGrowth still occurred. nih.gov

The anti-inflammatory and anti-nociceptive properties associated with this compound are primarily observed through the action of larger sulfated polysaccharides, such as carrageenans, which contain this sugar as a core structural component. nih.govacs.org These complex carbohydrates, extracted from red seaweeds, have demonstrated significant anti-inflammatory potential. nih.gov For instance, sulfated polysaccharides from various marine algae can reduce inflammation by mitigating oxidative stress and inhibiting the denaturation of proteins, a common feature of inflammation. nih.govmdpi.com

Studies have shown that sulfated polysaccharides can decrease the production of pro-inflammatory mediators and cytokines. nih.gov The mechanism often involves blocking key inflammatory signaling pathways like the TLR/NF-κB pathway. nih.gov This bioactivity makes these polysaccharides, and by extension their unique components like this compound, subjects of interest for developing natural anti-inflammatory agents for managing inflammatory conditions. nih.govnih.gov

Sustainable Biorefining and Bio-based Chemical Production

Marine biomass, particularly red macroalgae, is gaining importance as a third-generation feedstock for biorefineries due to its high carbohydrate content and lack of lignin. nih.govresearchgate.net this compound, a major constituent of the carrageenan found in these algae, is a key target molecule in the sustainable production of biofuels and platform chemicals. nih.govresearchgate.net

This compound (D-AnG) is a valuable precursor for a variety of biochemicals. researchgate.net However, like its L-isomer, it is not directly fermentable by conventional microorganisms such as Saccharomyces cerevisiae. frontiersin.org Therefore, processes are being developed to first hydrolyze carrageenan into its monomeric sugars, including D-AnG, and then convert these sugars into useful products. researchgate.netfrontiersin.org

Acid-catalyzed hydrolysis of κ-carrageenan has been optimized to maximize the production of D-AnG. researchgate.net Studies have shown that using 0.2 M HCl at 100°C for 30 minutes can yield up to 33.5% of the theoretical maximum of D-AnG from a 2% κ-carrageenan solution. researchgate.net This effective production method is a critical step for future research into converting D-AnG into biofuels and other high-value biochemicals. acs.orgresearchgate.net Furthermore, its stereoisomer, 3,6-anhydro-L-galactose, has been biologically upgraded to its sugar alcohol form, 3,6-anhydro-L-galactitol (AHGol), which can then be converted into isosorbide (B1672297), an important intermediate chemical for producing bioplastics. nih.govrsc.org This demonstrates the significant potential of these anhydrosugars as platform chemicals in a sustainable bio-based economy. nih.govnih.gov

Acid Catalyst (0.2 M) Temperature (°C) Time (min) This compound Yield (g/L)
HCl100302.81 researchgate.net
HNO₃10030~2.5 (estimated from graph) researchgate.net
HCOOH12060~1.8 (estimated from graph) researchgate.net
CH₃COOH12090~1.0 (estimated from graph) researchgate.net

Production of Sugar Alcohols (e.g., 3,6-Anhydro-L-galactitol)

The conversion of anhydro sugars into their corresponding sugar alcohols (anhydrohexitols) represents a significant "upgrading" strategy, transforming a chemically unstable sugar into a more stable and versatile platform chemical. nih.govresearchgate.net While the chemical reduction of sugars to alcohols is a well-established industrial process, biocatalysis using enzymes like aldose reductase offers a more environmentally friendly and sustainable alternative that avoids the use of toxic chemical reagents. nih.gov Enzymatic reductions are known for their high regio- and stereo-specificity, which minimizes the formation of unwanted byproducts. nih.gov

A notable example of this biological upgrading is the conversion of 3,6-anhydro-L-galactose (AHG), the stereoisomer of this compound, into its sugar alcohol form, 3,6-anhydro-L-galactitol (AHGol). nih.govrsc.org Researchers have successfully engineered Saccharomyces cerevisiae to perform this conversion. researchgate.net This integrated bioprocess involves first hydrolyzing agarose (B213101) from red macroalgae to produce agarobiose (a disaccharide of D-galactose and 3,6-anhydro-L-galactose), which is then converted to AHGol by the engineered yeast. nih.gov This demonstrates a viable pathway for producing anhydrohexitols from renewable marine biomass. rsc.org The principle of reducing the aldehyde group of an anhydro sugar to an alcohol is directly applicable to this compound for the production of 3,6-anhydro-D-galactitol.

Intermediate for Biopolymers (e.g., Isosorbide)

Anhydrohexitols, such as the galactitol derivative discussed above, are valuable intermediates for the production of biopolymers. nih.gov A key application is their conversion to dianhydrohexitols like isosorbide, a rigid, bio-based monomer used to produce a variety of plastics and polymers, including polyesters, polycarbonates, and polyurethanes. nih.govnih.gov

The conversion of 3,6-anhydro-L-galactitol (AHGol) to isosorbide has been successfully demonstrated using sulfuric acid (H₂SO₄) as a catalyst. nih.gov A significant advantage of this pathway is its potential for energy efficiency. nih.gov Traditional isosorbide production starts with sorbitol (derived from glucose), which requires a high-energy dehydration step to form the anhydro rings. nih.gov In contrast, 3,6-anhydrogalactose already contains one of the necessary anhydro rings. nih.govacs.org Therefore, converting it to its sugar alcohol and then to isosorbide requires less energy-intensive processing, making it an attractive route in a biorefinery context. nih.gov This research highlights the potential of rare sugars from red macroalgae, including this compound and its L-isomer, as feedstocks for valuable platform chemicals. nih.govnih.gov

Table 1: Biotechnological Conversion Pathway for Anhydro Sugar Upgrading

Starting Material Intermediate Product Final Product Process/Organism/Catalyst Significance
3,6-Anhydro-L-galactose (from Agarose) 3,6-Anhydro-L-galactitol (AHGol) - Biocatalytic reduction via engineered Saccharomyces cerevisiae. nih.govresearchgate.net Upgrades an unstable sugar to a stable platform chemical. nih.gov

Applications in Glycomaterial Science

Potential as Monomers for Stereoregular Polysaccharide Synthesis

The rigid, bicyclic structure of anhydro sugars makes them highly attractive monomers for the synthesis of artificial polysaccharides with controlled, regular stereochemistry. nih.gov Stereoregularity in polymers is critical as it dictates chain packing, crystallinity, and ultimately, the material's mechanical and thermal properties. nih.gov Cationic ring-opening polymerization (cROP) is a key method used for this purpose. nih.gov

While research has more extensively focused on other anhydro sugars like levoglucosan (B13493) (1,6-anhydro-glucose), the principles are directly applicable to this compound derivatives. nih.gov For instance, the polymerization of 1,6-anhydro-2,3,4-tri-O-benzyl-D-galactopyranose using phosphorus pentafluoride (PF₅) as a catalyst has been shown to produce poly-α-(1→6')-anhydro-D-galactopyranose. The polymerization proceeds in a regio- and stereo-specific manner, yielding polymers with highly regular 1,6-α glycosidic linkages. rsc.orgacs.org The driving force for the polymerization is the relief of conformational strain within the anhydro sugar ring system. The stereochemistry of the monomer directly guides the stereochemical outcome of the polymer, allowing for the synthesis of tailored polysaccharides that could serve as novel biomaterials. nih.govnih.gov

Table 2: Examples of Anhydro Sugar Polymerization for Stereoregular Polysaccharides

Anhydro Sugar Monomer Polymerization Method Catalyst Resulting Polymer Linkage Reference
1,6-Anhydro-D-galactopyranose derivatives Cationic Ring-Opening Polymerization (cROP) Phosphorus pentafluoride (PF₅) Stereoregular α-(1→6) linkage

Enzyme Inhibitor Design and Biopharmaceutical Development

The unique structure of anhydro sugars and their derivatives has drawn interest in the field of biopharmaceutical development. The L-enantiomer, 3,6-anhydro-L-galactose (L-AHG), has been identified as a selective inhibitor of HIV reverse transcriptase, indicating potential as an antiviral agent. researchgate.net

Table 3: Reported Biological Activities of Anhydro Sugars and Related Polysaccharides

Compound Source Reported Biological Activity Reference
3,6-Anhydro-L-galactose (L-AHG) Monosaccharide Selective inhibitor of HIV reverse transcriptase. researchgate.net researchgate.net
3,6-Anhydro-L-galactose (L-AHG) Monosaccharide Anti-inflammatory and skin-whitening effects in vitro. sigmaaldrich.com sigmaaldrich.com
Sulfated Polysaccharide containing this compound Red Algae (Agardhiella ramossisima) Anti-inflammatory and anti-nociceptive effects. biosynth.com biosynth.com

Table of Mentioned Compounds

Compound Name
This compound
3,6-Anhydro-L-galactose
3,6-Anhydro-L-galactitol
3,6-anhydro-D-galactitol
Agarobiose
D-galactose
Isosorbide
Sorbitol
Levoglucosan
1,6-anhydro-D-galactopyranose
Poly-α-(1→6')-anhydro-D-galactopyranose
Phosphorus pentafluoride
Sulfuric acid
N-acetylglucosamine
N-acetylgalactosamine
Uronic acid
Glucose
Fructose
Cellulose
Starch
Glycogen

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3,6-Anhydro-D-galactose from biomass sources?

  • Answer : this compound is primarily synthesized via alkaline treatment of carrageenan-rich red macroalgae (e.g., Eucheuma cottonii). Alkali (e.g., KOH) induces sulfation and promotes the conversion of 6-sulfate galactose units into 3,6-anhydro bridges, enhancing yield and gel strength. Enzymatic methods using κ-carrageenases (GH16 family) and sulfatases (e.g., S1_7 family) can also hydrolyze carrageenan into oligosaccharides, which are further degraded to monomeric this compound via β-galactosidases .

Q. How is this compound characterized structurally?

  • Answer : Structural characterization employs nuclear magnetic resonance (NMR) to identify anomeric protons and glycosidic linkages, infrared spectroscopy (IR) for sulfate and hydroxyl group detection, and mass spectrometry (MS) for molecular weight confirmation. Thin-layer chromatography (TLC) is used to monitor reaction purity, while X-ray crystallography resolves stereochemical configurations in crystalline forms .

Q. What role does alkali treatment play in enhancing this compound yield during carrageenan extraction?

  • Answer : Alkali (e.g., KOH) removes sulfate groups from galactose residues in carrageenan, facilitating the formation of 3,6-anhydro bridges. This increases the polysaccharide’s gel strength and reactivity while reducing steric hindrance for subsequent enzymatic or chemical degradation. Optimal alkaline conditions (pH 9–11, 70–90°C) are critical for maximizing conversion efficiency .

Advanced Research Questions

Q. What enzymatic pathways degrade this compound in marine bacteria?

  • Answer : Marine bacteria employ GH127 or GH129 family 3,6-anhydro-D-galactosidases to hydrolyze the glycosidic bonds of desulfated carrageenan oligomers. The resulting this compound is metabolized via isomerization to 3,6-anhydro-L-galactonate, followed by ATP-dependent phosphorylation and subsequent entry into central carbon metabolism. Pathway elucidation combines gene knockout studies, metabolomics, and enzyme kinetics .

Q. How do DFT and kinetic modeling aid in optimizing catalytic conversion of this compound?

  • Answer : Density Functional Theory (DFT) calculations identify transition states and intermediate stabilization mechanisms during acid-catalyzed conversion to platform chemicals like 5-hydroxymethylfurfural (HMF). Kinetic models, parameterized via time-resolved HPLC data, predict optimal reaction conditions (e.g., temperature, acid concentration) and resolve rate-limiting steps, enabling scalable biorefinery processes .

Q. How can researchers resolve contradictions in yield data from chemical vs. enzymatic synthesis methods?

  • Answer : Contradictions arise from side reactions (e.g., caramelization during acid hydrolysis) or enzyme specificity variations. Systematic comparison requires standardized substrates (e.g., uniform carrageenan molecular weight), controlled reaction conditions (pH, temperature), and orthogonal validation (e.g., LC-MS for byproduct profiling). Statistical tools like ANOVA identify significant variables affecting yield .

Q. What metabolic engineering approaches enhance microbial utilization of this compound?

  • Answer : Heterologous expression of this compound transporters (e.g., agaP from Vibrio spp.) and isomerases (e.g., agaI) in E. coli or Saccharomyces cerevisiae enables catabolism. CRISPR-Cas9-mediated knockout of competing pathways (e.g., glucose repression) redirects carbon flux toward target products like ethanol or organic acids. Flux balance analysis (FBA) guides strain optimization .

Q. How to design experiments to analyze byproducts during acid-catalyzed conversion of this compound?

  • Answer : Use a combination of in situ FTIR to monitor real-time intermediate formation and high-resolution LC-MS/MS to identify side products (e.g., levulinic acid, humins). Fractional factorial design (FFD) screens variables (e.g., acid type, residence time), while response surface methodology (RSM) models interactions between parameters to minimize byproduct generation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.